![molecular formula C12H17Cl2NO B1426538 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220028-22-7](/img/structure/B1426538.png)
4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride (CMPP) is a synthetic compound belonging to the class of organochlorine pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular weight of 315.8 g/mol. CMPP is used in scientific research as an inhibitor of monoamine oxidase (MAO) and is commonly used in lab experiments to study the effects of monoamine neurotransmitters.
Scientific Research Applications
Pharmacology: Histamine H4 Receptor Antagonism
4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride: is utilized in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists . These compounds have potential therapeutic applications in treating allergic conditions and inflammatory diseases by modulating immune responses.
Material Science: Advanced Battery Science
In the realm of material science, this compound contributes to the development of advanced battery technologies . Its chemical properties can be harnessed to improve the efficiency and stability of battery components, which is crucial for the advancement of energy storage solutions.
Medical Research: Drug Synthesis
The compound serves as a key reactant in the synthesis of various drugs . Its versatility in chemical reactions makes it a valuable asset in medical research, particularly in the creation of new pharmacological agents with potential benefits for health care.
Biochemistry: Enzyme Inhibition
In biochemistry, 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is involved in studies related to enzyme inhibition . By affecting enzyme activity, researchers can explore therapeutic avenues for diseases where enzyme regulation plays a significant role.
Industrial Uses: Tubulin Inhibition
Industrially, derivatives of this compound have been identified as tubulin inhibitors, which are crucial in cancer research . These inhibitors can disrupt cell division in cancer cells, providing a pathway for developing anti-cancer therapies.
Environmental Applications: Synthesis and Pharmacological Applications
Environmental applications of piperidine derivatives, including 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride , encompass the synthesis of compounds with pharmacological relevance . These substances can be designed to minimize environmental impact while retaining their therapeutic efficacy.
Mechanism of Action
Target of Action
A similar compound, 4-chloro-1-methylpiperidine, has been used as a reactant in the synthesis of indole and benzimidazole piperazines, which act as histamine h4 receptor antagonists .
Mode of Action
If it shares similarities with 4-chloro-1-methylpiperidine, it may interact with histamine h4 receptors, potentially antagonizing their activity .
Biochemical Pathways
If it acts as a histamine h4 receptor antagonist like its related compound, it could influence inflammatory responses and immune function, as these are known roles of the histamine h4 receptor .
Result of Action
If it acts as a histamine H4 receptor antagonist, it could potentially modulate inflammatory and immune responses .
properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXSRXMIIOVHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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